2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane
CAS No.: 449778-59-0
Cat. No.: VC13316996
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449778-59-0 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | TZCGMHLATFFNHL-UHFFFAOYSA-N |
| SMILES | CC1(OC2COC(C2O1)C3CO3)C |
| Canonical SMILES | CC1(OC2COC(C2O1)C3CO3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a tetrahydrofuro[3,4-d][1,dioxole scaffold substituted with a 2,2-dimethyl group and an oxirane (epoxide) moiety. The fused ring system consists of a furan oxygen and a 1,3-dioxolane ring, while the epoxide introduces a reactive three-membered cyclic ether .
Key Structural Data
The stereochemistry and conformational flexibility of the fused rings influence its reactivity, particularly in epoxide ring-opening reactions .
Synthesis and Production
Epoxidation of Furan Derivatives
A common synthesis route involves the epoxidation of furan or dioxolane precursors. For example, 2,2-dimethyl-4,7-dihydro-1,3-dioxepin undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of sodium carbonate (Na₂CO₃) and acetonitrile, yielding the target compound in 67–85% yields .
Representative Reaction Conditions
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂O₂, Na₂CO₃ | MeCN/MeOH | 40–80°C | 67–85% |
| m-CPBA, Na₂HPO₄ | DCM | 20°C | 85% |
| t-BuOCl, NaOH | t-BuOH/H₂O | 0–100°C | 68–80% |
The use of meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) offers high selectivity, while enzymatic or catalytic methods remain underexplored .
Physicochemical Properties
Stability and Reactivity
The epoxide group confers high reactivity, particularly in nucleophilic ring-opening reactions. The compound is a colorless liquid at room temperature, with a boiling point of 90–92°C at 11 mmHg . It is soluble in polar aprotic solvents (e.g., THF, DCM) but insoluble in water.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Boiling Point | 90–92°C (11 mmHg) |
| Density | ~1.2 g/cm³ (estimated) |
| LogP (Octanol-Water) | 0.83 (predicted) |
| Vapor Pressure | 0.1 mmHg at 25°C |
The compound’s stability is influenced by storage conditions; it decomposes under strong acids or bases .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The epoxide’s electrophilic nature enables its use in synthesizing β-amino alcohols and diols via ring-opening with amines or water. For instance, it serves as a precursor to chiral ligands and prodrugs .
Case Study: Antiviral Agent Synthesis
In a documented procedure, the compound reacted with 5,5,5-trifluoropentanoic acid under Mitsunobu conditions to form a key intermediate for protease inhibitors, achieving 86% yield .
Agrochemical Research
Derivatives of this compound have been explored as herbicide adjuvants due to their ability to modify membrane permeability in plants.
| Parameter | Value |
|---|---|
| NFPA Health Rating | 2 (Moderate Hazard) |
| PPE Recommendations | Gloves, goggles, ventilation |
| Storage Conditions | 2–8°C, inert atmosphere |
Disposal Guidelines
Incinerate in a certified hazardous waste facility or neutralize with aqueous sodium bisulfite before disposal .
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